An In-depth Technical Guide to the Structural Properties and Characterization of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride
An In-depth Technical Guide to the Structural Properties and Characterization of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride
Abstract
(1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride is a chiral primary amine salt of significant interest in pharmaceutical development, often utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its stereospecificity and structural integrity are critical quality attributes that necessitate a comprehensive and rigorous characterization approach. This guide provides an in-depth exploration of the structural and physicochemical properties of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride. We delve into advanced analytical methodologies, including single-crystal X-ray diffraction (presented as a predictive model based on analogous structures), nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and thermal analysis techniques. For each method, we provide not only the theoretical underpinnings but also detailed, field-proven experimental protocols and data interpretation strategies, designed to equip researchers, scientists, and drug development professionals with the essential knowledge for robust characterization of this and similar chiral molecules.
Introduction: The Significance of Chiral Purity and Structural Elucidation
In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule can have profound implications for its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Therefore, ensuring the enantiomeric purity and structural fidelity of chiral intermediates like (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride is paramount. This technical guide serves as a comprehensive resource, outlining the critical analytical techniques required to fully characterize this important building block. Our approach is rooted in the principles of scientific integrity, providing not just procedural steps, but the causal reasoning behind experimental choices, ensuring a self-validating system of analysis.
Crystallographic Analysis: Unveiling the Three-Dimensional Architecture
The definitive method for determining the absolute configuration and solid-state conformation of a crystalline material is single-crystal X-ray diffraction (SCXRD). While a published crystal structure for (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride is not currently available in open literature, we present a predictive model based on the common packing motifs observed in chiral benzylic amine hydrochlorides. These structures are often characterized by the formation of hydrogen-bonded networks between the ammonium group and the chloride anion, leading to well-defined, ordered crystalline lattices.
Predicted Crystallographic Properties
Based on analyses of structurally similar chiral amine hydrochlorides, a likely crystal system for (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride is orthorhombic, with the chiral space group P2₁2₁2₁. This non-centrosymmetric space group is common for chiral molecules and allows for the packing of a single enantiomer.
Table 1: Predicted Crystallographic Data for (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride
| Parameter | Predicted Value |
| Chemical Formula | C₁₂H₂₀ClN |
| Formula Weight | 213.75 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 (± 0.5) |
| b (Å) | 10.2 (± 0.5) |
| c (Å) | 15.8 (± 0.5) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1369 (± 100) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.03 (± 0.05) |
| Hydrogen Bonding | N-H···Cl interactions |
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol outlines the steps for obtaining and analyzing a single crystal of a small molecule hydrochloride salt.
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Crystal Growth:
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Dissolve approximately 10-20 mg of the compound in a minimal amount of a suitable solvent (e.g., a mixture of methanol and diethyl ether, or isopropanol).
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Employ slow evaporation of the solvent in a loosely capped vial at room temperature.
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Alternatively, use vapor diffusion by placing the vial of the dissolved compound inside a larger sealed container with a more volatile anti-solvent (e.g., hexane).
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Carefully inspect the resulting crystals under a polarized light microscope to select a single, well-formed crystal with sharp edges and no visible defects.
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Data Collection:
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Mount a suitable crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.
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Center the crystal in the X-ray beam of a single-crystal diffractometer.
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Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality.
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Collect a full sphere of diffraction data using a suitable radiation source (e.g., Mo Kα or Cu Kα).
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Structure Solution and Refinement:
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Process the raw diffraction data, including integration of reflection intensities and absorption corrections.
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Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
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Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic positions, anisotropic displacement parameters, and, for chiral structures, the Flack parameter to confirm the absolute configuration.
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Visualization of the Crystallographic Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Spectroscopic Characterization: Probing the Molecular Structure
Spectroscopic techniques provide invaluable information about the chemical environment of atoms and the functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride, ¹H and ¹³C NMR are essential for confirming its identity and purity.
Table 2: Predicted ¹H NMR (400 MHz, DMSO-d₆) Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.28 | s | 9H | -C(CH₃)₃ |
| 1.55 | d | 3H | -CH(CH₃)NH₃⁺ |
| 4.35 | q | 1H | -CH(CH₃)NH₃⁺ |
| 7.45 | d | 2H | Aromatic CH (ortho to t-Bu) |
| 7.55 | d | 2H | Aromatic CH (meta to t-Bu) |
| 8.60 (broad) | s | 3H | -NH₃⁺ |
Table 3: Predicted ¹³C NMR (100 MHz, DMSO-d₆) Data
| Chemical Shift (δ, ppm) | Assignment |
| 21.5 | -CH(CH₃)NH₃⁺ |
| 31.0 | -C(CH₃)₃ |
| 34.5 | -C(CH₃)₃ |
| 50.0 | -CH(CH₃)NH₃⁺ |
| 126.0 | Aromatic CH |
| 127.5 | Aromatic CH |
| 136.0 | Aromatic C (ipso to CH) |
| 151.0 | Aromatic C (ipso to t-Bu) |
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube.
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Data Acquisition:
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Acquire a ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.
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Acquire a proton-decoupled ¹³C NMR spectrum.
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If necessary, perform 2D NMR experiments such as COSY and HSQC to aid in the assignment of protons and carbons.
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Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride, the key vibrational modes are those of the ammonium group, the aromatic ring, and the alkyl groups.[1]
Table 4: Predicted FTIR (ATR) Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2800 (broad) | Strong | N-H stretching of the ammonium group (-NH₃⁺) |
| 2965 | Strong | C-H stretching (aliphatic) |
| 1610 | Medium | N-H bending (asymmetric) of the ammonium group |
| 1515 | Medium | N-H bending (symmetric) of the ammonium group |
| 1465 | Medium | C-H bending (aliphatic) |
| 830 | Strong | C-H out-of-plane bending (para-disubstituted ring) |
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Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition:
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Collect a background spectrum of the empty ATR crystal.
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Collect the sample spectrum over a range of 4000-400 cm⁻¹.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Visualization of the Spectroscopic Analysis Workflow
Caption: Workflow for Spectroscopic Characterization.
Thermal Analysis: Assessing Physicochemical Stability
Thermal analysis techniques are crucial for determining the stability and degradation profile of a pharmaceutical compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the compound. For a hydrochloride salt, it can also indicate the temperature at which HCl may be lost.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions.
Table 5: Predicted Thermal Analysis Data
| Technique | Observation |
| TGA | Onset of decomposition > 200 °C |
| DSC | Sharp endotherm corresponding to melting, Tₘ > 200 °C |
Experimental Protocol: Thermal Analysis
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Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate TGA or DSC pan (e.g., aluminum or platinum).
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TGA Data Acquisition:
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Place the sample pan in the TGA furnace.
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Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C).
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DSC Data Acquisition:
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Place the sample pan and a reference pan in the DSC cell.
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Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere through its melting point.
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Conclusion
The comprehensive characterization of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride is a critical undertaking for any research or development program that utilizes this chiral intermediate. By employing a multi-technique approach encompassing X-ray crystallography, NMR and FTIR spectroscopy, and thermal analysis, a complete picture of its structural and physicochemical properties can be established. The protocols and predictive data presented in this guide provide a robust framework for the rigorous analysis required to ensure the quality, purity, and stereochemical integrity of this important pharmaceutical building block. The principles and methodologies outlined herein are broadly applicable to the characterization of other chiral amine salts, serving as a valuable resource for the scientific community.
References
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ChemBK. (S)-1-(4-(tert-butyl)phenyl)ethan-1-amine hydrochloride. Available at: [Link]
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Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]
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Journal of the American Chemical Society. Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids: Recognition of the Commonly-Occurring Supramolecular Assemblies of Hydrogen-Bond Networks and Their Role in the Formation of Conglomerates. Available at: [Link]
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ACD/Labs. t-Butyl group towers over other 1H resonances. Available at: [Link]
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Mettler Toledo. Thermal Analysis in the Pharmaceutical Field. Available at: [Link]
